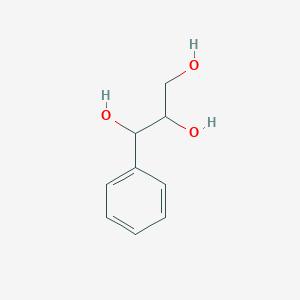
1-Phenylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylglycerol is a chemical compound that is widely used in scientific research. It is a chiral molecule with a phenyl group attached to a glycerol backbone. This compound has been studied for its various applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 1-Phenylglycerol is not fully understood. However, it is believed to interact with various cellular components such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function.
Effets Biochimiques Et Physiologiques
1-Phenylglycerol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, 1-Phenylglycerol has been shown to have anti-tumor properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Phenylglycerol in lab experiments is its chiral nature. It can be used as a chiral building block for the synthesis of chiral compounds. Additionally, it can be used as a chiral stationary phase in chromatography. However, one of the limitations of using 1-Phenylglycerol is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-Phenylglycerol. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as a chiral stationary phase in chromatography. Additionally, the study of its anti-inflammatory, antioxidant, and anti-tumor properties could lead to the development of new pharmaceuticals. Finally, the study of its interaction with cellular components could lead to a better understanding of its mechanism of action.
Conclusion:
In conclusion, 1-Phenylglycerol is a chiral molecule with various applications in scientific research. It can be synthesized through various methods and has been studied for its potential use as a chiral building block, chiral stationary phase, and for its various biochemical and physiological effects. While there are advantages and limitations to using 1-Phenylglycerol in lab experiments, there are also several future directions for its study that could lead to the development of new pharmaceuticals and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-Phenylglycerol can be achieved through various methods. One of the most common methods is the reduction of benzoyl glycerol with sodium borohydride. Another method involves the reaction of phenylmagnesium bromide with glycidol. The yield of 1-Phenylglycerol can be improved by optimizing the reaction conditions such as temperature, pressure, and reactant concentrations.
Applications De Recherche Scientifique
1-Phenylglycerol has been extensively studied for its various applications in scientific research. It is used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used as a precursor for the synthesis of chiral surfactants, which have applications in the food, cosmetic, and pharmaceutical industries. Additionally, 1-Phenylglycerol has been studied for its potential use as a chiral stationary phase in chromatography.
Propriétés
Numéro CAS |
16354-95-3 |
|---|---|
Nom du produit |
1-Phenylglycerol |
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-phenylpropane-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2 |
Clé InChI |
CCFAGRVEHSCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(CO)O)O |
Autres numéros CAS |
63157-81-3 16354-95-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



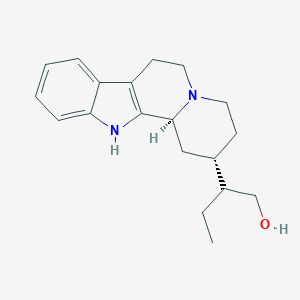
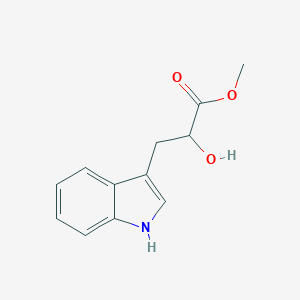
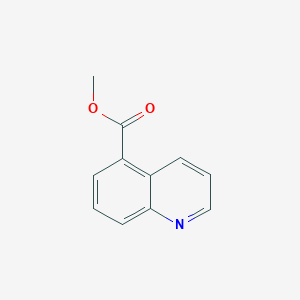
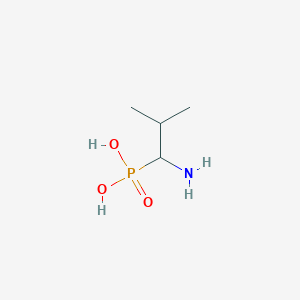
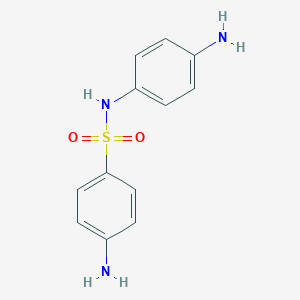
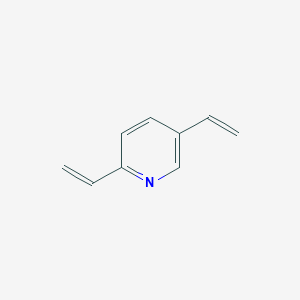

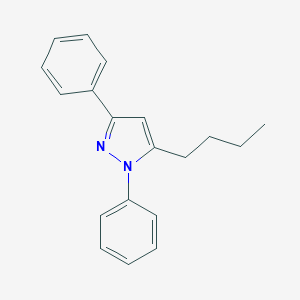
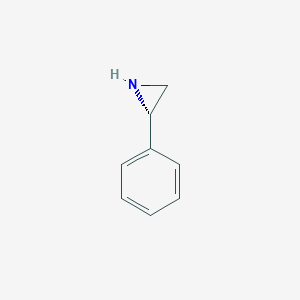
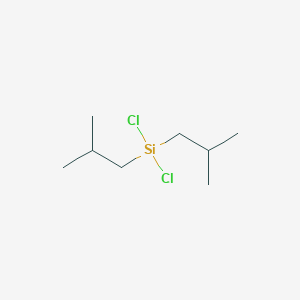
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
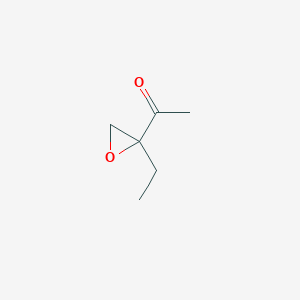
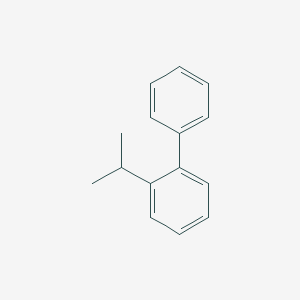
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)